![molecular formula C20H28O2 B13722869 3-[(1E,3Z,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one](/img/structure/B13722869.png)

3-[(1E,3Z,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

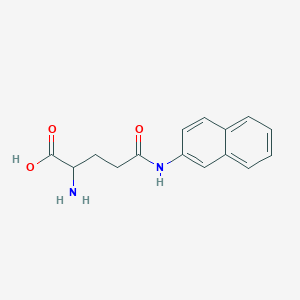

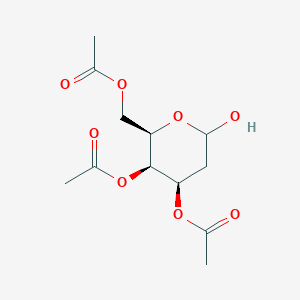

9-cis-4-Ketoretinol: is a synthetic retinoid compound with the molecular formula C20H28O2 and a molecular weight of 300.44 g/mol . It is a derivative of retinol and is known for its ability to activate gene expression through binding to nuclear receptor proteins . This compound is primarily used in research settings and has shown potential in treating various medical conditions such as squamous cell carcinoma, deep cystic acne, psoriasis, leukemia, lymphoma, and photodamaged or aging skin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-cis-4-Ketoretinol involves the regioselective Z-isomerization of thermodynamically stable all-trans retinoids . This process can be achieved using conventional heat treatment or microwave irradiation in the presence of transition metal-based catalysts . The most effective catalytic system identified for this purpose includes a palladium complex with labile ligands . The isomerization is initiated by catalyst dimerization followed by the formation of a cyclic, six-membered chloropalladate catalyst–substrate adduct, which eventually opens to produce the desired Z-isomer .

Industrial Production Methods: While specific industrial production methods for 9-cis-4-Ketoretinol are not widely documented, the general approach involves large-scale synthesis using the aforementioned catalytic systems. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: 9-cis-4-Ketoretinol undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions include various retinoid derivatives with altered functional groups, which can exhibit different biological activities .

Scientific Research Applications

9-cis-4-Ketoretinol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-cis-4-Ketoretinol involves its binding to nuclear receptor proteins, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . Upon binding, the compound alters the conformation of these receptors, leading to the activation or repression of target gene transcription . This modulation of gene expression results in various biological effects, including the regulation of cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

All-trans-retinoic acid (ATRA): A naturally occurring retinoid that plays a crucial role in embryonic development and immune function.

13-cis-retinoic acid: Another isomer of retinoic acid used in the treatment of severe acne and certain cancers.

Alitretinoin (9-cis-retinoic acid): A form of vitamin A used in the treatment of Kaposi’s sarcoma and chronic hand eczema.

Uniqueness of 9-cis-4-Ketoretinol: 9-cis-4-Ketoretinol is unique due to its specific binding affinity for nuclear receptor proteins and its ability to activate gene expression in a targeted manner . This specificity makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other retinoid compounds .

Properties

Molecular Formula |

C20H28O2 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

3-[(1E,3Z,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C20H28O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,21H,11,13-14H2,1-5H3/b8-6+,10-9+,15-7-,16-12+ |

InChI Key |

PLIUCYCUYQIBDZ-NXTBRRCASA-N |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C\CO)\C)/C |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CCO)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline](/img/structure/B13722791.png)

![Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-methoxy-3-methyl-](/img/structure/B13722805.png)

![5-[Bis(2-chloroethyl)-amino]-1-methyl-1H-benzimidazole-2-butanoic Acid-d6 Hydrochloride](/img/structure/B13722819.png)

![Cyclopropyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13722827.png)

![Ethyl 4-[5-(Boc-amino)-3-pyridinyl]benzoate](/img/structure/B13722829.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-pyrrolidin-3-ylacetamide;hydrochloride](/img/structure/B13722835.png)

![Methyl 3-(2-hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13722839.png)

![2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid ethyl ester](/img/structure/B13722864.png)